molecular formula C23H22FN3O B1162129 1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide

1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide

Cat. No.: B1162129
M. Wt: 375.4 g/mol
InChI Key: FIWJUBZDMCCWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM2201 8-quinolinyl carboxamide is a synthetic cannabinoid that is structurally similar to AM2201. It is an analog where an 8-aminoquinolyl amide replaces the naphthoyl group. This compound is also similar to 5-fluoro PB-22, which differs by the replacement of the ester linkage with an amide .

Preparation Methods

The synthesis of AM2201 8-quinolinyl carboxamide involves several steps. The primary synthetic route includes the following steps:

Chemical Reactions Analysis

AM2201 8-quinolinyl carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Scientific Research Applications

AM2201 8-quinolinyl carboxamide is primarily used in forensic and research applications. It serves as an analytical reference standard for the identification and characterization of synthetic cannabinoids. The compound is used in mass spectrometry, gas chromatography, and other analytical techniques to study the properties and behavior of synthetic cannabinoids .

Mechanism of Action

The exact mechanism of action of AM2201 8-quinolinyl carboxamide is not well understood. it is believed to act on the cannabinoid receptors in the brain, similar to other synthetic cannabinoids. The compound likely binds to the CB1 and CB2 receptors, leading to various physiological and psychoactive effects .

Comparison with Similar Compounds

AM2201 8-quinolinyl carboxamide is similar to other synthetic cannabinoids such as:

The uniqueness of AM2201 8-quinolinyl carboxamide lies in its specific structural modifications, which may result in different pharmacological properties and effects compared to other synthetic cannabinoids.

Properties

Molecular Formula

C23H22FN3O

Molecular Weight

375.4 g/mol

IUPAC Name

1-(5-fluoropentyl)-N-quinolin-8-ylindole-3-carboxamide

InChI

InChI=1S/C23H22FN3O/c24-13-4-1-5-15-27-16-19(18-10-2-3-12-21(18)27)23(28)26-20-11-6-8-17-9-7-14-25-22(17)20/h2-3,6-12,14,16H,1,4-5,13,15H2,(H,26,28)

InChI Key

FIWJUBZDMCCWRU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)NC3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)NC3=CC=CC4=C3N=CC=C4

Appearance

Assay:≥98%A crystalline solid

Synonyms

1-(5-Fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide

Origin of Product

United States

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